molecular formula C11H16O2Si B2484228 Methyl 3-(trimethylsilyl)benzoate CAS No. 22515-29-3

Methyl 3-(trimethylsilyl)benzoate

Cat. No.: B2484228
CAS No.: 22515-29-3
M. Wt: 208.332
InChI Key: ALSWBRMKXGIEBZ-UHFFFAOYSA-N
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Description

Methyl 3-(trimethylsilyl)benzoate is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a trimethylsilyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(trimethylsilyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(trimethylsilyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trimethylsilyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(trimethylsilyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-(trimethylsilyl)benzoic acid.

    Reduction: 3-(trimethylsilyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(trimethylsilyl)benzoate has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drug intermediates and active pharmaceutical ingredients.

    Material Science: It is utilized in the fabrication of advanced materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: The compound is employed as a standard or reference material in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of methyl 3-(trimethylsilyl)benzoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group imparts stability and lipophilicity to the molecule, enhancing its ability to penetrate biological membranes. This property makes it useful in drug delivery systems and as a protecting group in organic synthesis.

Comparison with Similar Compounds

    Methyl benzoate: Lacks the trimethylsilyl group, making it less lipophilic.

    3-(Trimethylsilyl)benzoic acid: Contains a carboxyl group instead of an ester group.

    Trimethylsilyl benzoate: Similar structure but with different functional groups.

Uniqueness: Methyl 3-(trimethylsilyl)benzoate is unique due to the presence of both an ester and a trimethylsilyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in synthetic chemistry and material science applications.

Properties

IUPAC Name

methyl 3-trimethylsilylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWBRMKXGIEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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